molecular formula C13H18ClN3O2 B3136297 Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- CAS No. 414881-87-1

Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-

Cat. No.: B3136297
CAS No.: 414881-87-1
M. Wt: 283.75 g/mol
InChI Key: UYIORSOVURCUCU-UHFFFAOYSA-N
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Description

Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-, is a substituted piperazine derivative featuring a 4-ethyl group and a benzyl substituent with a 2-chloro-5-nitro-phenyl moiety. For example, (E)-1-(2-Chloro-5-nitrophenyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]methanimine (CAS: 303102-20-7) shares the 2-chloro-5-nitrophenyl group and demonstrates the importance of nitro and halogen substituents in modulating biological activity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-2-15-5-7-16(8-6-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIORSOVURCUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- typically involves the reaction of 2-chloro-5-nitrobenzyl chloride with 4-ethylpiperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles (amines, thiols), organic solvents (DMF, acetonitrile), bases (potassium carbonate).

    Reduction: Hydrogen gas, palladium catalyst.

Major Products Formed

    Oxidation: Amino derivatives.

    Substitution: Substituted piperazine derivatives.

    Reduction: Amino derivatives.

Scientific Research Applications

The search results do not contain information regarding the applications of the compound "Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-". However, the search results do provide information on piperazine derivatives and their applications in scientific research.

Piperazine Derivatives: General Applications
Piperazine derivatives are utilized as precursors or intermediates in the synthesis of pharmaceutically active compounds, including antihelminthics, quinolone antibiotics like ciprofloxacin, phenothiazines, sildenafil, and tadalafil . Piperazine itself is employed as an anthelmintic drug . Some synthetic derivatives of piperazine have been used as substitutes or mimics of "ecstasy" . Specific piperazine derivatives, such as mCPP, serve as synthetic precursors in the production of antidepressants like trazodone, nefazodone, and etoperidone, and are active metabolites of these drugs . Other derivatives, like MDBZP, are metabolites of withdrawn nootropic drugs such as fipexide, and MeOPP is a known metabolite of several prescribed drugs .

Examples of Piperazine Derivatives

  • Piperazine-1-carboxylic acid 2-chloro-5-nitro-benzyl ester hydrochloride This compound was prepared from 2-chloro-5-nitro-benzyl alcohol .
  • 4-o-tert-butyl 1-o-[(2-fluoro-5-hydroxyphenyl)methyl] (2r)-2-ethylpiperazine-1,4-dicarboxylate This is another piperazine derivative with potential applications .
  • 4-o-tert-butyl 1-o-[(2,6-difluoro-3-hydroxyphenyl)methyl] (2r)-2-ethylpiperazine-1,4-dicarboxylate This compound is mentioned as a chemical compound in the search results .

Other Relevant Compounds

  • 4-methyl-1-(2-methyl-1-piperidinyl)phenyl)butan-1-one This compound and related products are available for scientific research .
  • Ferrocene-based compounds These compounds are used in various applications, including electro-Fenton oxidation and the creation of functionalized 1-isochromanones .
  • 3-(4-Methylthiophenyl)propionic acid This is a building block employed in the synthesis of biologically active compounds, including γ-secretase inhibitors and antagonists of human vanilloid receptor 1, adenosine A1 receptor, and dopamine D4 receptor .

Mechanism of Action

The mechanism of action of Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Piperazine derivatives are widely studied for their pharmacological versatility. Below is a comparison of key analogues based on substituents, biological activities, and applications:

Compound Substituents Biological Activity Key Findings References
1-[(2-Chloro-5-nitrophenyl)methyl]-4-ethyl-piperazine 4-Ethyl, 2-chloro-5-nitrobenzyl Inferred: Potential antitumor, antibacterial, or CNS activity Structural similarity to 14h (1-(3-chlorophenyl)piperazine) suggests moderate antitumor activity; nitro group may influence redox properties.
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Antitumor, serotonin receptor modulation (5-HT1B/1C) Inhibited cancer cell growth (GP < 80% in some cell lines); reduced locomotor activity via 5-HT
1-(2-Methoxyphenyl)piperazine derivatives 2-Methoxyphenyl, variable N4-substituents (e.g., phthalimido, benzamido) High 5-HT1A affinity, dopamine D2 receptor binding Compound 18 (Ki = 0.6 nM for 5-HT1A) showed superior receptor selectivity; methoxy group critical for binding.
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) m-Trifluoromethylphenyl 5-HT1B/1C agonist, locomotor suppression Potent 5-HT1B/1C selectivity (65-fold over 5-HT1A); suppressed ambulatory behavior in rats.
1-(4-Chlorobenzhydryl)piperazine derivatives 4-Chlorobenzhydryl, benzoyl substituents Cytotoxicity against multiple cancer cell lines Compound 5a inhibited liver (HEPG2), breast (MCF7), and colon (HCT-116) cancers with IC50 < 10 µM.
1-(2-Methylsulfonylethyl)piperazine 2-Methylsulfonylethyl, 5-methoxy-2-methyl-4-nitrophenyl Inferred: Antibacterial or enzyme inhibition Sulfonyl groups may enhance solubility or target interactions (e.g., BACE1 inhibition in Alzheimer’s models).

Key Trends in Structure-Activity Relationships (SAR)

  • Antitumor Activity : Bulky substituents (e.g., sulfonamide groups) often reduce activity, as seen in thiazolyl-4-sulfonamides (GP > 80%) . However, chloro-substituted arylpiperazines like 14h (1-(3-chlorophenyl)piperazine) exhibit moderate cytotoxicity, suggesting halogen positioning is critical .
  • Serotonin Receptor Modulation : N4-substituents (e.g., phthalimido in 18) enhance 5-HT1A affinity, while methoxy groups (e.g., 2-methoxyphenyl) improve receptor selectivity .
  • Antibacterial Activity : Bulky 1-(substituted phenyl)piperazine moieties slightly reduce activity, but carboxyl groups in carboxylic acid derivatives (e.g., 4a–4g) enable salt-bridge interactions with Mg<sup>2+</sup> in DNA topoisomerase II .

Biological Activity

The compound Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl- is part of the piperazine family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Biological Activity Overview

Piperazine derivatives, including the one , have been extensively studied for their antitumor , antibacterial , and antifungal activities. The piperazine scaffold is recognized as a privileged structure in drug discovery due to its ability to interact with various biological targets.

Antitumor Activity

Research indicates that piperazine derivatives can exhibit significant antitumor effects. For instance, compounds with a piperazine core have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cell lines such as HeLa and PC3. In one study, a related piperazine compound showed an IC50 value of 1.02 µM against HeLa cells, highlighting the potential of these compounds in cancer therapy .

Table 1: Antitumor Activity of Piperazine Derivatives

Compound NameTarget Cell LineIC50 (µM)
Compound 9HeLa1.02
Compound 10LNCaP0.52
Compound 12A5490.12

Antibacterial Activity

Piperazine derivatives have also shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that certain piperazine compounds exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests their potential utility in treating bacterial infections.

Table 2: Antibacterial Activity of Selected Piperazine Compounds

Compound NameBacterial StrainMIC (mg/mL)
PA-1S. aureus0.0039
PA-1E. coli0.025

Antifungal Activity

In addition to antibacterial properties, some piperazine derivatives have demonstrated antifungal activity. For instance, compounds have been tested against Candida albicans, showing varying degrees of effectiveness . The mechanism of action often involves disruption of fungal cell membrane integrity.

Structure-Activity Relationship (SAR)

The biological activity of piperazine compounds is heavily influenced by their structural characteristics. Modifications at various positions on the piperazine ring can enhance or diminish their pharmacological effects.

Key Findings in SAR Studies

  • Nitrogen Substitution : The presence of nitrogen atoms in the piperazine ring is crucial for maintaining biological activity.
  • Substituent Effects : The type and position of substituents on the aromatic rings significantly impact potency and selectivity against specific targets.
  • Ring Modifications : Alterations to the piperazine ring structure can lead to variations in activity; for example, replacing the piperazine with other heterocycles often results in decreased efficacy .

Table 3: Impact of Structural Modifications on Biological Activity

Modification TypeEffect on Activity
N-alkyl substitutionEnhanced potency
Aromatic ring substitutionsVariable effects on selectivity
Ring size alterationLoss of activity

Case Studies

Several case studies illustrate the potential applications of piperazine derivatives:

  • Anticancer Applications : A study demonstrated that a specific piperazine derivative could inhibit telomerase activity, which is crucial for cancer cell immortality .
  • Tuberculosis Treatment : Another investigation found that certain piperazine compounds effectively inhibited inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .

Q & A

Basic Research Questions

Q. What are common synthetic strategies to introduce the 2-chloro-5-nitrophenylmethyl group onto a piperazine core?

  • Methodology : The substitution of piperazine derivatives often involves nucleophilic aromatic substitution or reductive amination. For example, 1-(2,3-dichlorophenyl)piperazine derivatives are synthesized via coupling reactions using dichlorophenyl precursors and piperazine under basic conditions . Reductive amination with aldehydes/ketones (e.g., p-chlorobenzophenone) and N-ethylpiperazine is another approach, requiring catalysts like Pd/C or NaBH4 .
  • Challenges : Competing side reactions (e.g., over-alkylation) can occur; controlling reaction temperature (60–80°C) and stoichiometry is critical.
  • Data Example :

Reaction TypeYield (%)Purity (HPLC)Reference
Reductive Amination72>95%
Nucleophilic Substitution6592%

Q. How can researchers validate the structural identity of this piperazine derivative?

  • Methodology : Use a combination of NMR (¹H, ¹³C), LC-MS, and IR spectroscopy. For instance, LC-MS (Ascentis® Express C18 column, 15 cm × 4.6 mm, 2.7 µm) with electrospray ionization can confirm molecular weight . ¹H NMR signals for the ethyl group (δ ~1.2 ppm, triplet) and aromatic protons (δ ~7.5–8.5 ppm) are diagnostic .
  • Challenges : Signal overlap in crowded aromatic regions; deuterated solvents (e.g., DMSO-d6) improve resolution.

Advanced Research Questions

Q. What strategies optimize enantiomeric purity in chiral piperazine derivatives?

  • Methodology : Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) or asymmetric synthesis with chiral catalysts (e.g., Ru-BINAP complexes). For example, (R)-1-(p-chlorobenzhydryl)piperazine was isolated via recrystallization of diastereomeric salts .
  • Data Example :

MethodEnantiomeric Excess (%)Reference
Chiral HPLC99.5
Asymmetric Catalysis92

Q. How do substituents on the aryl group affect binding affinity to serotonin receptors?

  • Methodology : Competitive radioligand binding assays using [³H]PAPP or [³H]8-OH-DPAT for 5-HT1A receptors. For example, 1-[(4-chlorophenyl)methyl]piperazine derivatives show higher affinity (Ki = 2.9 nM) compared to unsubstituted analogs (Ki > 100 nM) due to enhanced hydrophobic interactions .
  • Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) improve receptor selectivity .
  • Ethyl groups at the 4-position reduce off-target binding to dopamine receptors .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodology : RP-HPLC with UV detection (λ = 254 nm) using a C18 column (15 cm × 4.6 mm, 2.7 µm) and gradient elution (acetonitrile/0.1% TFA in water). Method validation per ICH guidelines ensures precision (RSD <2%) and accuracy (98–102%) .
  • Challenges : Co-elution of nitro-containing byproducts; use of MS/MS detection enhances specificity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-
Reactant of Route 2
Reactant of Route 2
Piperazine, 1-[(2-chloro-5-nitrophenyl)methyl]-4-ethyl-

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